[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol
Description
[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a methanesulfonyl group (-SO₂CH₃) at the nitrogen atom and a hydroxymethyl (-CH₂OH) group at the (2S)-position of the pyrrolidine ring. Its molecular formula is C₇H₁₅NO₃S, with a molar mass of 193.26 g/mol. The compound’s stereochemistry and substituents make it a candidate for diverse applications, including medicinal chemistry and catalysis, due to the sulfonyl group’s electron-withdrawing properties and the alcohol’s hydrogen-bonding capacity .
Properties
IUPAC Name |
[(2S)-1-methylsulfonylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBYLDAUSPCICO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares [(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol with three analogs from the literature:
Key Observations :
- Methanesulfonyl vs.
- Stereochemistry : The (2S)-configuration in both the target compound and compound 104 suggests stereochemical preferences in synthesis and bioactivity.
Pharmacological and Physicochemical Properties
- Solubility : The methanesulfonyl group improves aqueous solubility compared to the phenylsulfonyl and cyclopropylmethyl analogs .
- Receptor Interactions : The hydroxymethyl group in the target compound may facilitate hydrogen bonding, similar to the C4-OH group in ’s compound, which interacts with neurotransmitter systems .
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